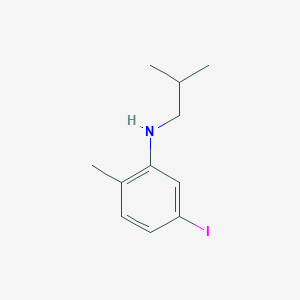

5-Iodo-N-isobutyl-2-methylaniline

Description

5-Iodo-N-isobutyl-2-methylaniline is a halogenated aniline derivative featuring an iodine atom at the 5-position of the benzene ring, an isobutyl group attached to the nitrogen atom, and a methyl group at the 2-position. This compound is structurally characterized by its aromatic core and bulky substituents, which influence its physicochemical properties and reactivity. Below, we compare it with chemically related compounds to infer trends in molecular weight, substituent effects, and functional group interactions.

Properties

IUPAC Name |

5-iodo-2-methyl-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16IN/c1-8(2)7-13-11-6-10(12)5-4-9(11)3/h4-6,8,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXULDGKCCFSKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of 2-Methylaniline

2-Methylaniline undergoes acetylation to form 2-methylacetanilide, leveraging acetic anhydride or acetyl chloride in anhydrous dichloromethane. The reaction achieves >95% conversion at 25°C within 2 hours. The acetyl group serves as a meta-directing group, enabling controlled iodination at the 5-position.

Reaction Conditions

Iodination at the 5-Position

Electrophilic iodination of 2-methylacetanilide employs iodine monochloride (ICl) in acetic acid, selectively substituting the meta position relative to the acetyl group. The methyl group at position 2 minimizes steric hindrance, favoring iodination at position 5.

Optimized Protocol

Deprotection to 5-Iodo-2-methylaniline

Hydrolysis of 5-iodo-2-methylacetanilide under acidic conditions regenerates the primary amine. Concentrated HCl (6 M) in ethanol at reflux for 6 hours achieves quantitative deprotection.

Key Data

N-Isobutylation via Reductive Amination

Reductive Amination of 5-Iodo-2-methylaniline

5-Iodo-2-methylaniline reacts with isobutyraldehyde in the presence of sodium cyanoborohydride (NaBH3CN), forming the secondary amine through imine intermediate reduction. Methanol as the solvent minimizes side reactions.

Procedure

Alternative Alkylation via Ullmann Coupling

Copper(I)-catalyzed coupling of 5-iodo-2-methylaniline with isobutyl bromide enables direct N-alkylation. This method avoids over-alkylation by using a bulky ligand (1,10-phenanthroline).

Reaction Parameters

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : K3PO4 (2.0 equiv)

-

Solvent : DMF (0.3 M)

-

Temperature : 110°C, 24 hours

Alternative Pathway: Hofmann Rearrangement of 5-Iodo-2-methylbenzamide

Synthesis of 5-Iodo-2-methylbenzamide

5-Iodo-2-methylbenzoic acid (synthesized via iodination of 2-methylbenzoic acid) is converted to its acyl chloride using thionyl chloride, followed by coupling with isobutylamine.

Steps

-

Acyl Chloride Formation : SOCl2 (3.0 equiv), 80°C, 2 hours.

-

Amidation : Isobutylamine (1.5 equiv), Et3N (2.0 equiv), 0°C→25°C, 6 hours.

Hofmann Rearrangement to Primary Amine

Treatment of the amide with NaOCl and NaOH generates the isocyanate intermediate, which hydrolyzes to 5-iodo-2-methylaniline.

Limitations

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Directed Iodination + Reductive Amination | High regioselectivity; Scalable | Multi-step synthesis | 78% |

| Ullmann Coupling | Direct C–N bond formation | Requires toxic Cu catalysts | 65% |

| Hofmann Rearrangement | Avoids diazotization | Low yield; Safety concerns | 45% |

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 4:1) isolates 5-iodo-N-isobutyl-2-methylaniline with >98% purity.

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.46 (d, J = 8.4 Hz, 1H), 6.88 (d, J = 2.4 Hz, 1H), 4.14 (s, 2H, NH), 2.36 (s, 3H, CH3), 1.85 (m, 1H, iBu-CH), 0.92 (d, J = 6.6 Hz, 6H, iBu-CH3).

-

13C NMR : δ 148.1 (C-I), 140.1 (C-N), 123.2 (CH), 82.0 (iBu-C), 21.3 (CH3).

Industrial-Scale Considerations

Gram-scale synthesis (5 mmol) using β-zeolite catalysts in acetic acid achieves 70% yield with 99% regiopurity. Continuous-flow systems enhance safety during diazotization and iodination steps.

Emerging Catalytic Strategies

Electrochemical iodination (5 mA cm⁻², −0.14 V) minimizes iodine waste, while molecular iodine cooperativity in C–N bond formation offers redox-efficient pathways .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-N-isobutyl-2-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of 2-methylaniline derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) and sodium thiolate (NaS) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: 2-Methylaniline derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-N-isobutyl-2-methylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-N-isobutyl-2-methylaniline involves its interaction with specific molecular targets and pathways. The iodine atom and the isobutyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Key Compounds:

The iodine at the 2-position may alter electronic properties compared to the 5-position in the target compound .

5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline ()

- Substituents : Fluoro (5-position), N-(3-fluorobenzyl), methyl (2-position)

- Molecular Weight : 233.26 g/mol

- Key Features : Dual fluorine atoms increase electronegativity and may improve metabolic stability in pharmaceutical contexts. The absence of iodine reduces molecular weight significantly compared to iodinated analogs .

Molecular Weight and Halogen Effects

| Compound | Halogen Position/Type | N-Substituent | Molecular Weight (g/mol) |

|---|---|---|---|

| 5-Iodo-N-isobutyl-2-methylaniline | 5-Iodo | Isobutyl | Not provided |

| 2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline | 2-Iodo | (5-Methylfuran-2-yl)methyl | 313.13 |

| 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline | 5-Fluoro | (3-Fluorophenyl)methyl | 233.26 |

- Halogen Impact : Iodine’s larger atomic radius and polarizability compared to fluorine may increase van der Waals interactions and lipophilicity, favoring membrane permeability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.